Cas no 1049436-01-2 (4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(2-phenylethyl)piperazine-1-carboxamide)
4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(2-phenylethyl)piperazine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(2-phenylethyl)piperazine-1-carboxamide
- 4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide
- F5252-0068
- 1049436-01-2
- AKOS024503074
- VU0639029-1
- 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide
-
- Inchi: 1S/C21H24ClN7O/c22-18-6-8-19(9-7-18)29-20(24-25-26-29)16-27-12-14-28(15-13-27)21(30)23-11-10-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,23,30)
- InChI Key: OFKOORCWFLFBMD-UHFFFAOYSA-N
- SMILES: N1(C(NCCC2=CC=CC=C2)=O)CCN(CC2N(C3=CC=C(Cl)C=C3)N=NN=2)CC1
Computed Properties
- Exact Mass: 425.1730861g/mol
- Monoisotopic Mass: 425.1730861g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 531
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 79.2Ų
4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(2-phenylethyl)piperazine-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5252-0068-2μmol |
4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(2-phenylethyl)piperazine-1-carboxamide |
1049436-01-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5252-0068-5μmol |
4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(2-phenylethyl)piperazine-1-carboxamide |
1049436-01-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5252-0068-10μmol |
4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(2-phenylethyl)piperazine-1-carboxamide |
1049436-01-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5252-0068-20μmol |
4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(2-phenylethyl)piperazine-1-carboxamide |
1049436-01-2 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5252-0068-1mg |
4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(2-phenylethyl)piperazine-1-carboxamide |
1049436-01-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5252-0068-2mg |
4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(2-phenylethyl)piperazine-1-carboxamide |
1049436-01-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5252-0068-3mg |
4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(2-phenylethyl)piperazine-1-carboxamide |
1049436-01-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5252-0068-4mg |
4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(2-phenylethyl)piperazine-1-carboxamide |
1049436-01-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5252-0068-5mg |
4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(2-phenylethyl)piperazine-1-carboxamide |
1049436-01-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5252-0068-10mg |
4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(2-phenylethyl)piperazine-1-carboxamide |
1049436-01-2 | 10mg |
$79.0 | 2023-09-10 |
4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(2-phenylethyl)piperazine-1-carboxamide Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(2-phenylethyl)piperazine-1-carboxamide
Chemical Profile of 4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(2-phenylethyl)piperazine-1-carboxamide (CAS No. 1049436-01-2)
4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(2-phenylethyl)piperazine-1-carboxamide, identified by its CAS number 1049436-01-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a piperazine core appended with a tetrazole moiety and an aromatic side chain, which collectively contribute to its unique pharmacological properties. The presence of the 4-chlorophenyl group and the tetrazole ring introduces specific electronic and steric features that are critical for modulating biological activity.
The chemical structure of this compound can be broken down into several key functional groups. The piperazine ring is a well-known pharmacophore found in numerous therapeutic agents, exhibiting properties such as serotonin receptor antagonism and antipsychotic effects. The tetrazole moiety, attached to the piperazine via a methylene bridge, further enhances the molecule's potential bioactivity by introducing a nitrogen-rich heterocycle that can interact with biological targets in diverse ways. The 4-chlorophenyl substituent provides additional electronic tuning through its electron-withdrawing nature, while the N-(2-phenylethyl) group contributes to lipophilicity and solubility characteristics that are often optimized in drug design.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the tetrazole ring and the piperazine core may interact with specific amino acid residues in target proteins, potentially leading to inhibitory or modulatory effects on enzyme activity or receptor binding. For instance, preliminary docking studies have indicated that this molecule could exhibit inhibitory properties against certain kinases or G protein-coupled receptors (GPCRs), which are implicated in various diseases ranging from cancer to neurological disorders.
The synthesis of 4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(2-phenylethyl)piperazine-1-carboxamide involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the tetrazole ring via nucleophilic substitution on an appropriately substituted precursor, followed by coupling reactions to introduce the piperazine moiety and the phenylethylamidine group. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective functionalization, which is crucial for maintaining the integrity of the delicate tetrazole scaffold.
In terms of pharmacological evaluation, this compound has been investigated for its potential therapeutic applications in several disease models. The combination of the piperazine and tetrazole pharmacophores suggests possible utility in treating conditions associated with neurotransmitter dysregulation, such as depression or anxiety disorders. Additionally, the structural motif may exhibit anti-inflammatory or immunomodulatory effects, as evidenced by similar scaffolds found in known therapeutic agents used for managing autoimmune diseases. Preclinical studies have begun to explore these possibilities, with initial results suggesting promising activity in cell-based assays.
The role of computational methods in drug discovery has been instrumental in guiding the optimization of this compound. Machine learning models trained on large datasets of bioactive molecules have been used to predict physicochemical properties and ADME (Absorption, Distribution, Metabolism, Excretion) profiles before experimental validation. These predictions help chemists prioritize synthetic routes and modify the structure to improve drug-like characteristics. For example, virtual screening has identified derivatives of this compound with enhanced solubility or reduced toxicity, which are critical factors for advancing candidates into clinical development.
As research progresses, interdisciplinary approaches combining organic chemistry with biochemistry and pharmacology will be essential for fully elucidating the potential of this molecule. Techniques such as X-ray crystallography can provide high-resolution structures of protein-ligand complexes involving this compound, offering insights into its mechanism of action at an atomic level. Such structural information is invaluable for designing next-generation analogs with improved efficacy and selectivity.
The development of novel therapeutic agents often involves iterative cycles of synthesis, testing, and optimization. In the case of 4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-(2-phenylethyl)piperazine-1-carboxamide, future research may focus on exploring its derivatives by modifying substituents such as the 4-chlorophenyl group or introducing additional heterocycles into the molecular framework. Such modifications could lead to compounds with tailored biological activities suitable for treating specific diseases or conditions where current therapies are limited.
The broader significance of this compound lies in its contribution to understanding how structural features influence biological function at a molecular level. By studying molecules like this one—whose design incorporates multiple pharmacophoric elements—the scientific community gains valuable insights into drug design principles applicable across various therapeutic areas. These insights not only accelerate discovery but also foster innovation by inspiring new synthetic strategies and theoretical frameworks for evaluating molecular potency.
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